molecular formula C19H24O5 B13443094 Loxoprofen Ethoxy Carbonyl Methyl Ester

Loxoprofen Ethoxy Carbonyl Methyl Ester

Cat. No.: B13443094
M. Wt: 332.4 g/mol
InChI Key: HJPYJGPAWARAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Loxoprofen Ethoxy Carbonyl Methyl Ester is a derivative of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). It is primarily used in the treatment of pain and inflammation associated with musculoskeletal conditions. The compound is known for its effectiveness in reducing pain, fever, and inflammation by inhibiting the cyclooxygenase (COX) enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Loxoprofen Ethoxy Carbonyl Methyl Ester typically involves the esterification of loxoprofen with ethoxy carbonyl methyl ester. The reaction is carried out under acidic or basic conditions, with the use of catalysts to speed up the process. The esterification reaction involves the reaction of loxoprofen with ethoxy carbonyl methyl ester in the presence of a strong acid catalyst, such as sulfuric acid, or a base catalyst, such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Loxoprofen Ethoxy Carbonyl Methyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to form loxoprofen and ethoxy carbonyl methyl alcohol.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Loxoprofen and ethoxy carbonyl methyl alcohol.

    Oxidation: Various oxidation products, depending on the specific conditions.

    Reduction: Alcohol derivatives of the compound.

Scientific Research Applications

Loxoprofen Ethoxy Carbonyl Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

Loxoprofen Ethoxy Carbonyl Methyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the formation of prostaglandins, prostacyclin, and thromboxane. These mediators play a key role in the inflammatory response, pain sensation, and fever. By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Loxoprofen Ethoxy Carbonyl Methyl Ester is unique in its rapid conversion to its active form in the body, providing quick relief from pain and inflammation. Its ester form also allows for different routes of administration, including oral and transdermal, making it versatile in clinical use .

Properties

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 1-[[4-(1-methoxy-1-oxopropan-2-yl)phenyl]methyl]-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C19H24O5/c1-4-24-18(22)19(11-5-6-16(19)20)12-14-7-9-15(10-8-14)13(2)17(21)23-3/h7-10,13H,4-6,11-12H2,1-3H3

InChI Key

HJPYJGPAWARAIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CC2=CC=C(C=C2)C(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.